molecular formula C7H13FO3 B15289057 Butyl 3-fluoro-2-hydroxypropanoate CAS No. 687-65-0

Butyl 3-fluoro-2-hydroxypropanoate

Cat. No.: B15289057
CAS No.: 687-65-0
M. Wt: 164.17 g/mol
InChI Key: RBBWJRYTJUGTFY-UHFFFAOYSA-N
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Description

Butyl 3-fluoro-2-hydroxypropanoate is an organic compound with the molecular formula C7H13FO3 . It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group. This compound is of interest in various fields of chemistry due to its unique properties imparted by the presence of the fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-fluoro-2-hydroxypropanoate typically involves the esterification of 3-fluoro-2-hydroxypropanoic acid with butanol. This reaction can be catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-fluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can replace the fluorine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-fluoro-2-oxopropanoate.

    Reduction: Formation of butyl 3-fluoro-2-hydroxypropanol.

    Substitution: Formation of compounds like butyl 3-hydroxy-2-hydroxypropanoate or butyl 3-amino-2-hydroxypropanoate.

Scientific Research Applications

Butyl 3-fluoro-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to the unique properties imparted by the fluorine atom.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl 3-fluoro-2-hydroxypropanoate involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 3-chloro-2-hydroxypropanoate
  • Butyl 3-bromo-2-hydroxypropanoate
  • Butyl 3-iodo-2-hydroxypropanoate

Uniqueness

Butyl 3-fluoro-2-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity.

Properties

CAS No.

687-65-0

Molecular Formula

C7H13FO3

Molecular Weight

164.17 g/mol

IUPAC Name

butyl 3-fluoro-2-hydroxypropanoate

InChI

InChI=1S/C7H13FO3/c1-2-3-4-11-7(10)6(9)5-8/h6,9H,2-5H2,1H3

InChI Key

RBBWJRYTJUGTFY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(CF)O

Origin of Product

United States

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